An In-depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone
An In-depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone
CAS Number: 844885-02-5 Molecular Formula: C₁₃H₇Cl₂FO IUPAC Name: (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone
This technical guide provides a comprehensive overview of 3,4'-Dichloro-5-fluorobenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, analytical methodologies, and potential applications.
Introduction and Significance
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The introduction of halogen atoms, such as chlorine and fluorine, onto the benzophenone core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, membrane permeability, and binding affinity to biological targets, often through mechanisms like halogen bonding[2][3].
3,4'-Dichloro-5-fluorobenzophenone is a diaryl ketone featuring a unique substitution pattern with two chlorine atoms and one fluorine atom across its two phenyl rings. This specific arrangement of electron-withdrawing groups is anticipated to confer distinct chemical and biological characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents. Its potential applications may lie in areas such as oncology and kinase inhibition, where substituted benzophenones have shown promise[4][5][6].
Physicochemical and Computed Properties
While experimental data for 3,4'-Dichloro-5-fluorobenzophenone is not extensively documented, its fundamental properties can be reliably computed. These properties are crucial for predicting its behavior in biological systems and for the design of synthetic and analytical protocols.
| Property | Value | Source |
| Molecular Weight | 269.09 g/mol | [2] |
| Exact Mass | 267.9858 g/mol | [2] |
| XLogP3 | 4.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Synthesis of 3,4'-Dichloro-5-fluorobenzophenone
The most established and versatile method for the synthesis of diaryl ketones is the Friedel-Crafts acylation[1]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 3,4'-Dichloro-5-fluorobenzophenone can be logically achieved through the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed synthesis of 3,4'-Dichloro-5-fluorobenzophenone via Friedel-Crafts acylation.
Rationale for Experimental Design
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Choice of Reactants: 1,3-Dichloro-5-fluorobenzene is selected as the aromatic substrate. The acylation is directed by the fluorine and chlorine atoms. While halogens are deactivating, they are ortho, para-directing. In this symmetrically substituted ring, all available positions are electronically similar, leading to a single primary product. 4-Chlorobenzoyl chloride serves as the acylating agent.
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Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid catalyst required to generate the highly electrophilic acylium ion from the acyl chloride[7][8]. A stoichiometric amount or slight excess is typically used because the catalyst complexes with the product ketone.
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Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for this reaction as they are stable under Friedel-Crafts conditions and effectively dissolve the reactants.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried thoroughly. The flask is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
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Addition of Reactants: 1,3-Dichloro-5-fluorobenzene (1.0 eq.) is added to the stirred suspension. The mixture is cooled to 0-5 °C in an ice bath. 4-Chlorobenzoyl chloride (1.05 eq.) dissolved in anhydrous dichloromethane is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x).
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Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture).
Characterization and Analytical Methods
Spectroscopic Analysis (Predicted)
Due to the absence of published experimental spectra, the following are predicted characteristic signals for 3,4'-Dichloro-5-fluorobenzophenone based on the analysis of its constituent parts and related structures.
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¹H NMR (Proton NMR):
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The 4-chlorophenyl ring is expected to show two doublets in the aromatic region (approx. 7.5-7.8 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group will be more downfield than the protons meta to it.
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The 3-chloro-5-fluorophenyl ring will exhibit a more complex pattern. The proton between the two chlorine atoms will likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the fluorine and the other proton. The other two protons will also show splitting due to coupling with each other and the fluorine atom.
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-
¹³C NMR (Carbon NMR):
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The spectrum will show 13 distinct carbon signals.
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The carbonyl carbon (C=O) will be significantly downfield (typically >190 ppm).
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The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. Other carbons in that ring will show smaller two- and three-bond C-F couplings.
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The carbons bonded to chlorine will also be identifiable in the aromatic region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Quality Control and Analytical Methods
Purity and identity of 3,4'-Dichloro-5-fluorobenzophenone can be assessed using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile and water or methanol and water, would be suitable for determining purity[9][10][11]. UV detection at a wavelength around 254 nm should be effective, as the benzophenone chromophore absorbs strongly in this region.
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Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For more sensitive and selective analysis, especially in complex matrices, UHPLC-MS/MS is the method of choice[12][13]. This technique allows for the accurate quantification and confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern.
Potential Applications in Drug Discovery
The unique substitution pattern of 3,4'-Dichloro-5-fluorobenzophenone makes it an attractive building block for the synthesis of novel bioactive molecules.
Scaffold for Kinase Inhibitors
Many small-molecule kinase inhibitors feature a diaryl scaffold. The specific halogenation pattern of this benzophenone could be exploited to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases[4]. The chlorine and fluorine atoms can form specific halogen bonds with amino acid residues in the kinase domain, potentially leading to high affinity and selectivity[2][3].
Logical Workflow for Kinase Inhibitor Development:
Caption: Workflow for developing kinase inhibitors from the 3,4'-Dichloro-5-fluorobenzophenone scaffold.
Intermediate for Anticancer Agents
Benzophenone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting angiogenesis[4][5]. The cytotoxic effects of these compounds are often linked to their specific substitution patterns. 3,4'-Dichloro-5-fluorobenzophenone could serve as a precursor for more complex molecules designed to target specific pathways in cancer cells.
Photoreactive Probes
Benzophenones are well-known photoactivatable groups used in photoaffinity labeling to study protein-ligand interactions[14]. The carbonyl group can be photo-excited to form a reactive triplet state that can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent bond. This property could be utilized to develop probes for identifying the binding partners of molecules derived from this scaffold.
Safety and Handling
No specific toxicity data for 3,4'-Dichloro-5-fluorobenzophenone is available. Therefore, it should be handled with the standard precautions for a novel chemical entity and for the class of chlorinated aromatic compounds.
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General Hazards: Chlorinated aromatic hydrocarbons can be persistent in the environment and may exhibit toxicity, including potential hepatotoxicity and dermal effects upon prolonged exposure[15]. Aromatic ketones can be irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3,4'-Dichloro-5-fluorobenzophenone is a synthetically accessible and promising scaffold for the development of new chemical entities in drug discovery. Its unique halogenation pattern provides a foundation for creating molecules with tailored biological activities, particularly in the fields of oncology and kinase inhibition. While further experimental work is needed to fully characterize its properties and biological profile, the established chemistry of benzophenones and the predictable influence of its substituents suggest that it is a valuable tool for medicinal chemists. This guide provides a foundational understanding to facilitate its synthesis, analysis, and application in research and development.
References
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Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). PubMed. Retrieved from [Link]
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